molecular formula C6H13NO4 B10777657 (2S,3S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,5-diol

(2S,3S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,5-diol

Cat. No.: B10777657
M. Wt: 163.17 g/mol
InChI Key: SNDZDGQLFKEBLF-FSIIMWSLSA-N
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Description

(2S,3S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,5-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The presence of amino and hydroxymethyl groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,5-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding oxane derivative using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the desired stereoisomer. This method is advantageous due to its high selectivity and efficiency. Alternatively, large-scale chemical synthesis using chiral catalysts can be employed, ensuring the production of the compound in high yields and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The amino group can be reduced to form primary amines or other nitrogen-containing compounds.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers, esters.

Scientific Research Applications

(2S,3S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,5-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can participate in various biochemical pathways, modifying the compound’s biological effects. The stereochemistry of the compound ensures that it fits precisely into the active sites of enzymes or receptors, enhancing its efficacy.

Comparison with Similar Compounds

  • (2S,3S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,5-diol can be compared with other chiral oxane derivatives, such as (2R,3R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,5-diol.
  • Other similar compounds include various amino sugars and hydroxymethyl derivatives.

Uniqueness: The unique stereochemistry of this compound distinguishes it from other compounds. Its specific arrangement of atoms allows for selective interactions with biological targets, making it a valuable molecule in research and industrial applications.

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,5-diol

InChI

InChI=1S/C6H13NO4/c7-3-1-4(9)5(2-8)11-6(3)10/h3-6,8-10H,1-2,7H2/t3-,4+,5-,6-/m0/s1

InChI Key

SNDZDGQLFKEBLF-FSIIMWSLSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]([C@@H]1O)CO)O)N

Canonical SMILES

C1C(C(OC(C1O)CO)O)N

Origin of Product

United States

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